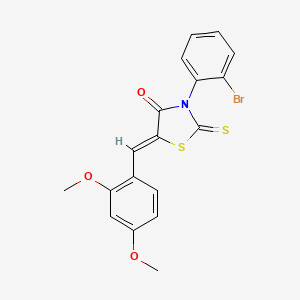

(5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5Z)-3-(2-Bromphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on ist eine komplexe organische Verbindung, die zur Familie der Thiazolidinone gehört. Diese Verbindung ist durch das Vorhandensein eines Thiazolidinonrings gekennzeichnet, einem fünfgliedrigen Ring, der sowohl Schwefel- als auch Stickstoffatome enthält.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (5Z)-3-(2-Bromphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on umfasst in der Regel einen mehrstufigen Prozess. Eine gängige Methode beinhaltet die Kondensation von 2-Brombenzaldehyd mit 2,4-Dimethoxybenzaldehyd in Gegenwart einer Base, um das entsprechende Benzyliden-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann unter sauren Bedingungen mit Thiosemicarbazid umgesetzt, um den Thiazolidinonring zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, umfassen. Der Prozess wäre auf Ausbeute und Reinheit optimiert, wobei oft der Einsatz automatisierter Reaktoren und strenger Qualitätskontrollmaßnahmen zur Gewährleistung von Konsistenz und Sicherheit erforderlich ist.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 2-bromobenzaldehyde with 2,4-dimethoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with thiosemicarbazide under acidic conditions to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Arten von Reaktionen

(5Z)-3-(2-Bromphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Thioxo-Gruppe in ein Thiol oder andere reduzierte Formen umwandeln.

Substitution: Die Bromphenylgruppe kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen das Bromatom durch andere Nukleophile ersetzt wird.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden häufig verwendet.

Substitution: Nukleophile wie Amine, Thiole oder Alkoxide können in Substitutionsreaktionen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation Sulfoxide oder Sulfone ergeben, während Substitutionsreaktionen je nach Nukleophil eine Vielzahl von Derivaten erzeugen können.

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird (5Z)-3-(2-Bromphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on als Baustein für die Synthese komplexerer Moleküle verwendet. Seine einzigartige Struktur ermöglicht die Erforschung neuer chemischer Reaktionen und Wege.

Biologie

In der biologischen Forschung wurde diese Verbindung auf ihr Potenzial als Enzyminhibitor untersucht. Ihre Fähigkeit, mit bestimmten Enzymen zu interagieren, macht sie zu einem Kandidaten für die Arzneimittelentwicklung und biochemische Studien.

Medizin

In der Medizin wird (5Z)-3-(2-Bromphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on auf seine potenziellen therapeutischen Eigenschaften untersucht. Es hat in Vorstudien vielversprechend als entzündungshemmendes und Antikrebsmittel gezeigt.

Industrie

Im Industriebereich kann diese Verbindung bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften, wie z. B. erhöhter Stabilität oder Reaktivität, verwendet werden.

Wirkmechanismus

Der Wirkmechanismus von (5Z)-3-(2-Bromphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Der Thiazolidinonring und die Bromphenylgruppe der Verbindung ermöglichen es ihr, an bestimmten Stellen auf diesen Zielstrukturen zu binden und ihre Aktivität zu modulieren. Diese Interaktion kann zur Hemmung der Enzymaktivität oder zur Aktivierung von Signalwegen führen, was zu verschiedenen biologischen Wirkungen führt.

Wirkmechanismus

The mechanism of action of (5Z)-3-(2-bromophenyl)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s thiazolidinone ring and bromophenyl group allow it to bind to specific sites on these targets, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- (5Z)-3-(2-Chlorphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on

- (5Z)-3-(2-Fluorphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on

- (5Z)-3-(2-Methylphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on

Einzigartigkeit

Was (5Z)-3-(2-Bromphenyl)-5-(2,4-Dimethoxybenzyliden)-2-thioxo-1,3-thiazolidin-4-on von ähnlichen Verbindungen unterscheidet, ist das Vorhandensein der Bromphenylgruppe. Diese Gruppe verstärkt die Reaktivität der Verbindung und ermöglicht einzigartige Interaktionen mit molekularen Zielstrukturen, was sie zu einer wertvollen Verbindung für die Forschung und Entwicklung in verschiedenen Bereichen macht.

Eigenschaften

Molekularformel |

C18H14BrNO3S2 |

|---|---|

Molekulargewicht |

436.3 g/mol |

IUPAC-Name |

(5Z)-3-(2-bromophenyl)-5-[(2,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

InChI |

InChI=1S/C18H14BrNO3S2/c1-22-12-8-7-11(15(10-12)23-2)9-16-17(21)20(18(24)25-16)14-6-4-3-5-13(14)19/h3-10H,1-2H3/b16-9- |

InChI-Schlüssel |

PNNNPIVTVSDNNA-SXGWCWSVSA-N |

Isomerische SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3Br)OC |

Kanonische SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3Br)OC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Z)-(3-cyclopentyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-fluorophenyl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12135518.png)

![(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12135528.png)

![propan-2-yl 4-[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12135533.png)

![7-benzyl-6-imino-2-oxo-N-[(pyridin-3-yl)methyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12135547.png)

![N-(3-fluoro-4-methylphenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12135562.png)

![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B12135569.png)

![2-{5-[2-Chloro-5-(trifluoromethyl)phenyl]furan-2-yl}quinoline-4-carboxylic acid](/img/structure/B12135593.png)

![1-[Benzyl(2-hydroxyethyl)amino]-3-(2-methylphenoxy)propan-2-ol](/img/structure/B12135596.png)

![5-{[(2Z)-3-(2-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12135608.png)